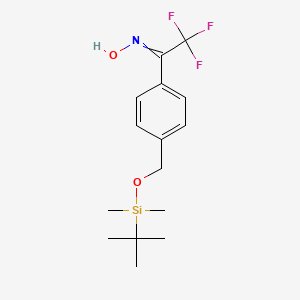
1-(4-((tert.-Butyldimethylsilyloxy)methyl)phenyl)-2,2,2-Trifluoroethanone Oxime
Cat. No. B8460072
M. Wt: 333.42 g/mol
InChI Key: MHJMEFWNQGGPOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08933065B2
Procedure details


Hydroxylamine hydrochloride (6.55 g, 94.3 mmol) was added to a pyridine (30 mL) solution of 1-(4-((tert.-butyldimethylsilyloxy)methyl)phenyl)-2,2,2-trifluoroethanone (10 g, 31.4 mmol). The solution was stirred a reflux (4 h). The pyridine was evaporated and 150 mL of an aqueous solution of citric acid (10%) and CH2Cl2 (100 mL) were added to the residue and the organic layer was extracted. The aqueous layer was washed 2 times with CH2Cl2 (2×100 mL). Finally, the organic layers were combined and concentrated in vacuum. The residue was purified by silica gel flash chromatography (MPLC) to obtain 8.4 g of a white solid. Rf=0.31 (1/9 EtOAc/hexanes); mp 63-65° C.; 1H NMR (CDCl3): δ 0.12 (s, (CH3)2Si), 0.96 (s, CH3)3C), 4.73 (s, CH2), 7.44 (d, J=8.2 Hz, C6H4), 7.50 (d, J=8.2 Hz, C6H4), 8.61 (s, OH); 13C NMR (CDCl3): δ −5.3 (CH3Si), 18.4 (C(CH3)3), 25.9 (C(CH3)3), 64.4 (CH2O), 120.6 (q, J=273.2 Hz, CF3), 124.4 (C6H2), 125.9 (C6H2), 128.6 (C6H2), 144.2, (C6H2), 147.9 (q, J=32.1 Hz, CN).

Quantity
10 g
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].[C:4]([Si:8]([CH3:24])([CH3:23])[O:9][CH2:10][C:11]1[CH:16]=[CH:15][C:14]([C:17](=O)[C:18]([F:21])([F:20])[F:19])=[CH:13][CH:12]=1)([CH3:7])([CH3:6])[CH3:5]>N1C=CC=CC=1>[C:4]([Si:8]([CH3:24])([CH3:23])[O:9][CH2:10][C:11]1[CH:16]=[CH:15][C:14]([C:17](=[N:2][OH:3])[C:18]([F:21])([F:20])[F:19])=[CH:13][CH:12]=1)([CH3:7])([CH3:6])[CH3:5] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.55 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Si](OCC1=CC=C(C=C1)C(C(F)(F)F)=O)(C)C
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
a reflux (4 h)
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The pyridine was evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
150 mL of an aqueous solution of citric acid (10%) and CH2Cl2 (100 mL) were added to the residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the organic layer was extracted
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous layer was washed 2 times with CH2Cl2 (2×100 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel flash chromatography (MPLC)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)[Si](OCC1=CC=C(C=C1)C(C(F)(F)F)=NO)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
